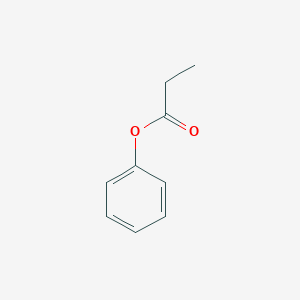

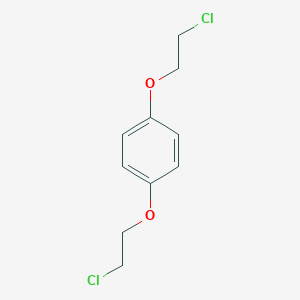

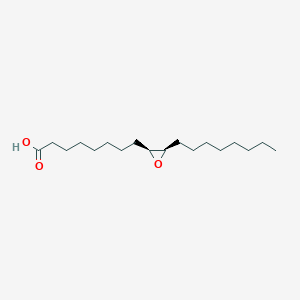

1,4-Bis(2-chloroethoxy)benzene

Descripción general

Descripción

1,4-Bis(2-chloroethoxy)benzene is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various bis-substituted benzene derivatives, which are structurally related to 1,4-bis(2-chloroethoxy)benzene. These derivatives are synthesized through different reactions and have been studied for their unique properties, such as photoluminescence, crystal structure, and reactivity in polymerization processes .

Synthesis Analysis

The synthesis of bis-substituted benzene derivatives is often achieved through reactions such as the Knoevenagel condensation, as seen in the synthesis of photoluminescent phenylene vinylene oligomers and the structural characterization of a molecule obtained through a similar process . Another method involves the cyclization reaction of a precursor with a dilithio compound to produce bis(silacyclopentadienyl) aromatic systems . These methods highlight the versatility of synthetic approaches to create a variety of bis-substituted benzene compounds.

Molecular Structure Analysis

The molecular structure of bis-substituted benzene derivatives can be complex and is often studied using X-ray crystallography and theoretical calculations. For instance, the structure of 1,4-bis[2-cyano-2-(o-pyridyl)ethenyl]benzene was elucidated using single-crystal X-ray diffraction and supported by density functional theory (DFT) and second-order Moller-Plesset (MP2) calculations . These studies provide insights into the geometries and electronic structures of such compounds, which are crucial for understanding their properties and reactivity.

Chemical Reactions Analysis

The reactivity of bis-substituted benzene derivatives can vary significantly depending on their substituents. For example, 1,4-bis(1-methoxy-1-methylethyl)benzene interacts with BCl3 in a complex formation process, which is essential for its role as an initiator/transfer agent in cationic polymerizations . Chloromethylation reactions of benzene and alkylbenzenes with bis(chloromethyl) ether and related compounds have also been studied, providing insights into the mechanisms and preparative aspects of these reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of bis-substituted benzene derivatives are diverse and can include photoluminescence, thermotropic behavior, and the ability to form various states such as liquid crystalline or isotropic melts. The photoluminescent properties of phenylene vinylene oligomers have been investigated in different states, revealing significant bathochromic shifts in emission spectra . The thermotropic behavior of 1,4-bis(4-valeryloxy-benzoyloxy)-2-methyl-benzene and its corresponding polyester has been characterized, showing a broad nematic range and high thermal stability . These properties are essential for potential applications in materials science and optoelectronics.

Aplicaciones Científicas De Investigación

Precursor for Polybenzoxazole

1,4-Bis(2-chloroethoxy)benzene has been used as a precursor in the synthesis of polyenaminonitrile, which further undergoes thermal cyclization to form polybenzoxazole. This process is significant for creating high-performance polymers due to their thermal and mechanical stability (Kim & Lee, 2001).

Inifer Mechanism in Cationic Polymerizations

The compound plays a role in the inifer mechanism, specifically in cationic polymerizations. It acts as an initiator/transfer agent, with its activation requiring an excess of BCl3. This is crucial for understanding the complex formation between the ether and BCl3 in polymerization processes (Dittmer, Pask & Nuyken, 1992).

Photoluminescent Properties

Research includes the study of photoluminescent properties in compounds and polymers derived from 1,4-Bis(2-chloroethoxy)benzene. These materials show potential in optoelectronic applications due to their unique light absorption and emission characteristics (Sierra & Lahti, 2004).

Tuning Luminescence in Heteroatomic Polymers

The compound is involved in modifying the structural and spectroscopic properties of polymers. Protonation of polymers containing 1,4-Bis(2-chloroethoxy)benzene leads to significant shifts in absorption and photoluminescence spectra, which is critical for developing advanced materials in electronics and photonics (Monkman et al., 2002).

Synthesis of Novel Fluorine-containing Polyetherimide

In the field of advanced polymer chemistry, 1,4-Bis(2-chloroethoxy)benzene is utilized for synthesizing novel fluorine-containing polyetherimide. This has implications in areas requiring high-performance materials with specific thermal and chemical resistance properties (Yu Xin-hai, 2010).

Synthesis of Coordination Polymers

It serves as a critical component in the synthesis of coordination polymers and macrocycles. The type of structure formed depends on the choice of ligand and the stoichiometry of the reaction, indicating its versatility in designing metal-organic frameworks (Oh, Stern & Mirkin, 2005).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been assigned the signal word “Warning” and is associated with hazard statements H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding flames and hot surfaces, wearing protective gloves and eye/face protection, and storing in a well-ventilated place .

Propiedades

IUPAC Name |

1,4-bis(2-chloroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2O2/c11-5-7-13-9-1-2-10(4-3-9)14-8-6-12/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPKDJGAQOVXJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCl)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401578 | |

| Record name | 1,4-bis(2-chloroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Bis(2-chloroethoxy)benzene | |

CAS RN |

37142-37-3 | |

| Record name | 1,4-bis(2-chloroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Nitrobenzo[b]furan-5-ol](/img/structure/B135934.png)

![N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B135953.png)

![Thieno[3,2-B]pyridine-2-sulfonic acid [2-oxo-1-(1H-pyrrolo[2,3-C]pyridin-2-ylmethyl)-pyrrolidin-3-YL]-amide](/img/structure/B135955.png)